molecular formula C15H8O4 B089820 Anthraquinone-2-carboxylic acid CAS No. 117-78-2

Anthraquinone-2-carboxylic acid

Cat. No. B089820
CAS RN: 117-78-2
M. Wt: 252.22 g/mol
InChI Key: ASDLSKCKYGVMAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AQ-2-COOH and its derivatives has been explored through various methods. Notably, electrocarboxylation has been proposed as a synthetic route for producing 9,10-anthraquinone-2-ethanoic acid, a related compound, showcasing the versatility of synthetic approaches for anthraquinones (Bandeira & Maia, 2008).

Molecular Structure Analysis

The molecular structure of AQ-2-COOH has been characterized by numerous spectroscopic techniques, including inelastic electron tunneling spectroscopy (IETS), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). These studies have revealed that AQ-2-COOH can adsorb on surfaces as both anions and neutral molecules, forming uniform films and micrometer-sized particles (Higo et al., 2006; Higo et al., 2008).

Chemical Reactions and Properties

AQ-2-COOH participates in various chemical reactions, including those leading to the formation of electrochromic compounds. The ability of AQ-2-COOH to undergo transformations underlies its potential in creating materials with novel optical and electronic properties (Qiao et al., 2008).

Physical Properties Analysis

The physicochemical properties of AQ-2-COOH have been studied extensively, revealing insights into its solubility, thermal stability, and crystal structure. For instance, thermal analysis and powder X-ray diffraction pattern studies have provided valuable information on its solid-state characteristics (Tsai, Kuo, & Lin, 1993).

Chemical Properties Analysis

Investigations into the chemical properties of AQ-2-COOH, including adsorption behavior and electrochemical characteristics, have highlighted its potential for applications in materials science and surface chemistry. Studies using a variety of spectroscopic and analytical techniques have delineated the adsorption state and morphology of AQ-2-COOH on different substrates, offering insights into its interactions with metal surfaces (Han et al., 1998; Han et al., 2000).

Safety And Hazards

AQCA is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . The crystal structure of AQCA has been solved and refined, which could contribute to future research on the expansion of anticancer therapeutics .

properties

IUPAC Name

9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDLSKCKYGVMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151659
Record name 9,10-Anthraquinone 2-carboxylic acid
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthraquinone-2-carboxylic acid

CAS RN

117-78-2
Record name 2-Anthraquinonecarboxylic acid
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Record name 9,10-Anthraquinone 2-carboxylic acid
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Record name Anthraquinone-2-carboxylic acid
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Record name 9,10-Anthraquinone 2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
JG Park, SC Kim, YH Kim, WS Yang, Y Kim… - Mediators of …, 2016 - hindawi.com
… Therefore, in the present study, we aimed to investigate the in vivo efficacy of anthraquinone-2-carboxylic acid (AQCA, Figure 1(a)), a representative anthraquinone-type …
Number of citations: 44 www.hindawi.com
SW Han, SW Joo, TH Ha, Y Kim… - The Journal of Physical …, 2000 - ACS Publications
… On these grounds, we recently performed thorough analyses on the adsorption behavior of anthraquinone-2-carboxylic acid (AQ-2-COOH) on silver by reflection−absorption infrared (…
Number of citations: 123 pubs.acs.org
HH Cheng, WC Lin, SC Kuo, TH Huang… - Journal of Food and …, 1999 - jfda-online.com
… for the determination of 9,10-anthraquinone-2-carboxylic acid (AQCA) in rabbit serum. A reverse… bioavailability of 9,10-anthraquinone-2-carboxylic acid (AQCA). Eighteen healthy rabbits …
Number of citations: 1 www.jfda-online.com
N Mogharrab, H Ghourchian - Electrochemistry communications, 2005 - Elsevier
… In the present study, we introduce anthraquinone 2-carboxylic acid (AQ) as a novel mediator and modifier of HRP. Using this small redox molecule, it is possible to carry out …
Number of citations: 39 www.sciencedirect.com
SY Tsai, SC Kuo, SY Lin - Journal of pharmaceutical sciences, 1993 - Elsevier
The physicochemical properties of 9,10-anthraquinone-2- carboxylic acid (AQCA) were investigated by thermal analysis, powder X-ray diffraction pattern, solubility, and partition …
Number of citations: 42 www.sciencedirect.com
SW Han, TH Ha, CH Kim, K Kim - Langmuir, 1998 - ACS Publications
The adsorption of anthraquinone-2-carboxylic acid (AQ-2-COOH) in ethanol on a silver surface has been investigated by reflection−absorption infrared (RAIR) spectroscopy, …
Number of citations: 47 pubs.acs.org
P Srivastava, Y Kim, H Cho, K Kim - Journal of Composites Science, 2023 - mdpi.com
… Recently, anthraquinone-2-carboxylic acid (AQ) has been considered a potential biofilm inhibitor and a contender for treating Staphylococcus-related illnesses [32]. However, the …
Number of citations: 3 www.mdpi.com
RJ Forster - Journal of the Electrochemical Society, 1997 - iopscience.iop.org
Monolayers of anthraquinone‐2‐carboxylic acid (2‐AQCA) were formed by reversible adsorption onto mercury microelectrodes. Cyclic voltammetry of these monolayers, conducted in …
Number of citations: 14 iopscience.iop.org
JG Park, YJ Son, MY Kim, JY Cho - Molecules, 2016 - mdpi.com
… Previously, we have found that anthraquinone-2-carboxylic acid (AQCA), a representative anthraquinone-type compound derived from taheebo is able to relieve symptoms of …
Number of citations: 14 www.mdpi.com
A Bielawska, K Kosk, K Bielawski - Polish journal of pharmacology, 2001 - if-pan.krakow.pl
… N-(anthraquinone-2-carbonyl)-L-proline methyl ester (1) was synthesized by condensation of L-proline methyl ester and anthraquinone-2-carboxylic acid by using the carbodiimide …
Number of citations: 4 if-pan.krakow.pl

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